molecular formula C17H15NO4S B14262167 1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester CAS No. 158561-81-0

1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester

Cat. No.: B14262167
CAS No.: 158561-81-0
M. Wt: 329.4 g/mol
InChI Key: YZXUMFYPHQKYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of an indole core, a carboxylic acid group at the 2-position, a phenylsulfonyl group at the 3-position, and an ethyl ester group.

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid, carbon tetrachloride, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The phenylsulfonyl group enhances its ability to interact with enzymes and proteins, leading to diverse biological effects.

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-(phenylsulfonyl)-, ethyl ester can be compared with other indole derivatives, such as:

The presence of the phenylsulfonyl group in this compound makes it unique, providing distinct chemical reactivity and biological activities compared to its analogs.

Properties

CAS No.

158561-81-0

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 3-(benzenesulfonyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15NO4S/c1-2-22-17(19)15-16(13-10-6-7-11-14(13)18-15)23(20,21)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3

InChI Key

YZXUMFYPHQKYIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.